(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the process by which the compound is made. This could involve various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is reactive and the products formed from such reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. Techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) can be used .Scientific Research Applications
Synthesis and Structural Elucidation
- New benzylidene imidazolidine and acridinylidene thiazolidine derivatives, related to the compound , have been synthesized and structurally elucidated. These compounds have shown potential as drugs in infectious diseases, leading to the development of new drugs with synergistic activities (Silva et al., 2001).
Antimicrobial and Anti-Inflammatory Activities
- A derivative, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, was synthesized and showed promising in vitro anti-breast cancer and anti-inflammatory activities, with non-toxic effects on human blood cells (Uwabagira & Sarojini, 2019).
- Similarly, other thiazolidine-2,4-dione derivatives showed significant anti-inflammatory activity, emphasizing the therapeutic potential of this chemical class (Santos et al., 2005).
Synthesis Techniques
- One-pot microwave-assisted procedures have been developed for synthesizing imidazolidine-2,4-dione derivatives, demonstrating efficient and rapid synthesis methods (Brouillette et al., 2007).
Potential in Cancer Treatment
- The synthesis of imidazolidinone derivatives and their evaluation in antimicrobial activities indicate a potential role in developing new antimicrobial agents, which could be extrapolated to cancer treatment strategies (Sahib, 2018).
Other Applications
- Various studies have explored the synthesis of imidazolidine-2,4-dione derivatives for applications in different pharmacological areas, including antiarrhythmic and hypoglycemic activities https://consensus.app/papers/design-synthesis-hypoglycemic-activity-molecular-kumar/eeed1e7123f15ef9a3f544088947ceef/?utm_source=chatgpt" target="_blank">(Matsukura et al., 1992; Kumar et al., 2021)
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11(4-3-10-2-1-5-20-10)15-7-9(8-15)16-12(18)6-14-13(16)19/h1-5,9H,6-8H2,(H,14,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJQEBQYOMVEQN-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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